
Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate is a chemical compound with the molecular formula C15H27NO3 It is a derivative of glycine, where the amino group is substituted with an ethyl ester and a 2-isopropylcycloheptanecarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate typically involves the reaction of glycine ethyl ester with 2-isopropylcycloheptanecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-(2-isopropylcyclohexanecarbonyl)glycinate: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
Ethyl N-(2-isopropylcyclopentanecarbonyl)glycinate: Similar structure but with a cyclopentane ring instead of a cycloheptane ring.
Ethyl N-(2-isopropylcyclooctanecarbonyl)glycinate: Similar structure but with a cyclooctane ring instead of a cycloheptane ring.
Uniqueness
Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate is unique due to its seven-membered cycloheptane ring, which imparts different steric and electronic properties compared to its five-, six-, and eight-membered ring analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propiedades
Número CAS |
56471-45-5 |
|---|---|
Fórmula molecular |
C15H27NO3 |
Peso molecular |
269.38 g/mol |
Nombre IUPAC |
ethyl 2-[(2-propan-2-ylcycloheptanecarbonyl)amino]acetate |
InChI |
InChI=1S/C15H27NO3/c1-4-19-14(17)10-16-15(18)13-9-7-5-6-8-12(13)11(2)3/h11-13H,4-10H2,1-3H3,(H,16,18) |
Clave InChI |
FOLFMQFDEHZBRV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC(=O)C1CCCCCC1C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



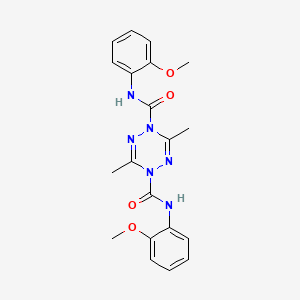
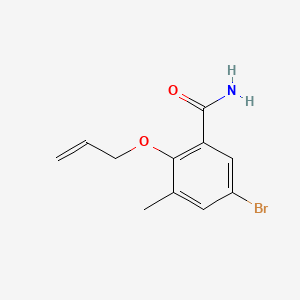
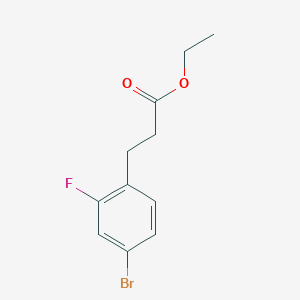
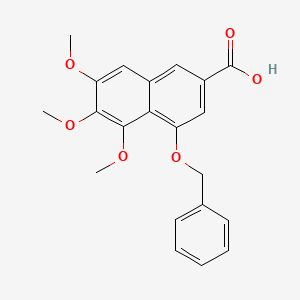
![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)

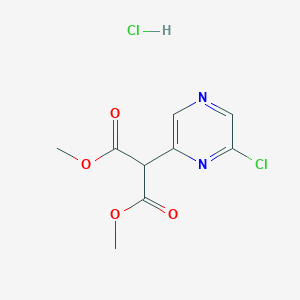
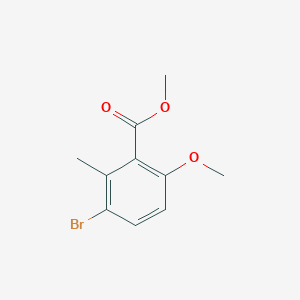


![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)


